molecular formula C20H17BrN2O4 B13749877 Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate CAS No. 1015021-91-6

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate

Cat. No.: B13749877
CAS No.: 1015021-91-6
M. Wt: 429.3 g/mol
InChI Key: PTTWXPJCUNIFKR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate is a heterocyclic compound featuring a fused cyclopenta[cd]indene core substituted with a bromophenyl group, methoxy groups, and an ethyl carboxylate moiety. Its structural complexity arises from the diaza (two nitrogen atoms) incorporation within the bicyclic framework, which influences electronic properties and conformational flexibility.

Properties

CAS No.

1015021-91-6

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene-2-carboxylate

InChI

InChI=1S/C20H17BrN2O4/c1-4-27-20(24)18-17-15(26-3)9-14(25-2)16-13(10-23(22-18)19(16)17)11-5-7-12(21)8-6-11/h5-10H,4H2,1-3H3

InChI Key

PTTWXPJCUNIFKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(C3=C2C1=C(C=C3OC)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopenta[cd]indene Core with Diaza Substitution

The cyclopenta[cd]indene heterocyclic system with diaza substitution is typically constructed via cyclization reactions involving nitrogen-containing precursors such as hydrazines, amidines, or diaza heterocycles. Literature reports indicate that:

  • Cyclization via imine intermediates: A common approach involves the formation of imine derivatives followed by intramolecular cyclization under acidic or basic catalysis to form the diaza-cyclopenta fused ring system.
  • [2 + 2] Cycloaddition reactions: Some diaza heterocycles are synthesized via [2 + 2] cycloaddition of ketenes or imines, which can be adapted for cyclopentaindene frameworks.

Attachment of the 4-Bromophenyl Group

The 4-bromophenyl substituent is commonly introduced by:

Formation of the Ethyl Carboxylate Group

The ethyl ester group is typically installed by:

Example Synthetic Pathway (Hypothetical)

Based on analogous compound syntheses and general heterocyclic chemistry, a plausible synthetic sequence is:

Step Reaction Type Reagents/Conditions Notes
1. Formation of diaza-cyclopentaindene core Cyclization of hydrazine derivative with appropriate diketone Acid catalysis, reflux in ethanol Forms the fused heterocycle scaffold
2. Introduction of methoxy groups Electrophilic aromatic substitution or methylation of hydroxy precursors Methyl iodide, K2CO3, DMF, room temperature Selective methoxylation at 5,7-positions
3. Attachment of 4-bromophenyl group Suzuki coupling Pd(PPh3)4 catalyst, base (K2CO3), toluene/water, 80-100°C Coupling of bromoaryl boronic acid with halogenated intermediate
4. Esterification Reaction with ethanol and acid catalyst H2SO4 or HCl, reflux Formation of ethyl carboxylate ester

This pathway is consistent with multi-step syntheses of complex heterocycles and is supported by literature on related compounds.

Data Table: Key Parameters in Synthesis of Analogous Compounds

Parameter Typical Range/Condition Reference/Notes
Cyclization temperature 20°C to reflux (~80-110°C) Acid or base catalysis, solvent dependent
Reaction time for cyclization 12 to 24 hours Ensures complete ring closure
Methoxylation reagents Methyl iodide or dimethyl sulfate Requires base such as K2CO3, DMF solvent
Cross-coupling catalysts Pd(PPh3)4, Pd(OAc)2 with phosphine ligands Common in Suzuki couplings
Esterification conditions Reflux in ethanol with acid catalyst Typical Fischer esterification

Research Results and Optimization Notes

  • Reaction yields: Synthesis of similar heterocyclic compounds typically achieves yields ranging from 60% to 90% per step, depending on purification and reaction optimization.
  • Stereoselectivity: Diastereoselective routes have been reported for related bicyclic systems, often influenced by catalyst choice and temperature control.
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is the standard for isolating pure products.
  • Scalability: Multi-step synthesis requires careful scale-up to maintain yields and purity, especially for sensitive cyclization steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new aromatic group .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar structural motifs have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancers .

Case Study : A study investigating derivatives of this compound revealed that modifications to its structure could enhance its potency against specific cancer types. The synthesized analogs demonstrated significant apoptotic effects in cultured cancer cells, suggesting a mechanism that warrants further exploration in vivo .

2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways are crucial for developing treatments for diseases such as diabetes and neurodegenerative disorders .

Case Study : Research on related compounds indicated that they could inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for managing Type 2 diabetes and Alzheimer's disease respectively. The structure of this compound may provide a scaffold for developing more effective inhibitors through structural modifications .

Material Science Applications

3. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Insight : Studies have shown that compounds with similar structures can exhibit favorable charge transport properties, making them suitable for use in electronic devices. The bromophenyl group enhances the electron-withdrawing characteristics of the molecule, potentially improving its performance in electronic applications .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentCytotoxic effects on cancer cell lines
Enzyme inhibitionInhibits α-glucosidase and acetylcholinesterase
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs due to charge transport properties

Mechanism of Action

The mechanism by which Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Crystallographic Analysis

The compound’s structure is characterized by its bicyclic system and substituents. Key comparisons include:

Table 1: Structural Comparison with Analogous Heterocycles
Compound Name Core Structure Substituents Key Functional Groups
Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate Cyclopenta[cd]indene (diaza) 4-Bromophenyl, 5,7-dimethoxy, ethyl carboxylate Bromine, methoxy, ester
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Imidazo-purine-dione 4-Bromophenyl, methyl, p-tolyl Bromine, methyl, ketone
  • Diaza vs. Purine-Dione Cores: The target compound’s diaza-cyclopenta[cd]indene core contrasts with the imidazo-purine-dione system in . The former offers a more rigid, planar structure due to aromatic stabilization, while the latter incorporates non-aromatic ketone groups, enabling greater conformational mobility.
  • Substituent Effects : Both compounds feature a 4-bromophenyl group, but the target compound’s methoxy and ester groups enhance solubility and electronic delocalization compared to the methyl and p-tolyl groups in .

Crystallographic Validation: The target compound’s structure determination likely employed SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule crystallography . ORTEP-3, used for visualizing thermal ellipsoids, could illustrate its puckering parameters, as defined by Cremer and Pople’s ring puckering coordinates . In contrast, the compound in may exhibit distinct puckering amplitudes due to its non-planar purine-dione core.

Structural Validation and Challenges

Crystallographic validation of the target compound would follow protocols outlined in , including checks for bond-length outliers and displacement parameters. Potential challenges include:

  • Ring Puckering : The cyclopenta[cd]indene system may exhibit puckering amplitudes distinct from purine-dione derivatives, requiring Cremer-Pople coordinates for accurate modeling .
  • Disorder Management : The bromophenyl group’s bulkiness could lead to rotational disorder, necessitating advanced refinement techniques in SHELXL .

Biological Activity

Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate, also known by its CAS number 1015021-91-6, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C20_{20}H17_{17}BrN2_2O4_4
  • Molecular Weight : 429.275 g/mol
  • CAS Number : 1015021-91-6

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Antineoplastic Activity : The compound has shown promise as an antineoplastic agent, particularly in targeting leukemia cells. It acts by disrupting microtubule dynamics, leading to apoptosis and cell cycle arrest in cancer cells. This mechanism is crucial in overcoming resistance to traditional therapies that target microtubules .
  • Cytotoxic Effects : In vitro studies indicate that the compound induces significant cytotoxicity against various cancer cell lines. The compound's ability to trigger DNA damage and alter gene expression related to cytoskeletal regulation has been observed, which contributes to its antiproliferative effects .
  • Potential for Novel Therapeutics : Its unique mode of action suggests that it may serve as a lead compound for developing new therapies for cancers that are resistant to existing treatments. The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic index .

Case Studies

  • Leukemia Cell Lines : A study investigating the effects of this compound on acute leukemia cell lines demonstrated that it significantly reduced cell viability through apoptosis induction and inhibition of clonogenicity. This was accompanied by increased expression of apoptosis-related markers and DNA damage indicators .
  • Microtubule Disruption : this compound was shown to depolarize tubulin in treated cells, indicating its potential as a microtubule-targeting agent akin to established chemotherapeutics but with a distinct mechanism that may help circumvent drug resistance .

Comparative Biological Activity Table

Biological ActivityMechanismReference
AntineoplasticInduces apoptosis in leukemia cells
CytotoxicityDisrupts microtubule dynamics
Selective targetingAlters gene expression related to survival

Q & A

Basic Research Questions

Q. What are the key methodological considerations for optimizing the synthesis of Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate?

  • Answer : Synthesis optimization requires a factorial design approach to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays (e.g., Taguchi methods) can identify critical factors affecting yield and purity. NMR and LC-MS should monitor intermediate stability, particularly for the diaza-cyclopenta core, which may undergo ring-opening under acidic conditions .

Q. How can researchers validate the structural elucidation of this compound when spectral data (e.g., NMR, X-ray) show discrepancies?

  • Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the bromophenyl group). Use variable-temperature NMR to resolve overlapping signals. For X-ray crystallography, ensure high-resolution data collection (≤ 1.0 Å) to mitigate disorder in the methoxy substituents. Cross-validate with DFT-calculated chemical shifts (B3LYP/6-31G* level) .

Q. What in vitro assays are methodologically robust for initial bioactivity screening of this compound?

  • Answer : Prioritize target-specific assays (e.g., kinase inhibition, carbonic anhydrase isoforms) due to the compound’s structural similarity to known heterocyclic inhibitors. Use fluorescence polarization for binding affinity and SPR for kinetic profiling. Include positive controls (e.g., acetazolamide for hCA-II) to calibrate activity thresholds .

Advanced Research Questions

Q. How can contradictory data on the compound’s cytotoxicity across cell lines be systematically resolved?

  • Answer : Contradictions may stem from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Perform RNA-seq on resistant vs. sensitive cell lines to identify detoxification pathways. Validate via siRNA knockdowns and metabolomic profiling (LC-HRMS) to track prodrug activation or degradation .

Q. What computational strategies are effective for modeling the compound’s interaction with membrane-bound targets (e.g., GPCRs)?

  • Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) using lipid-embedded receptor models. Apply free-energy perturbation (FEP) to assess the bromophenyl group’s role in binding entropy. Cross-correlate with cryo-EM data if available .

Q. How should researchers design experiments to probe the compound’s mechanism of action when preliminary data suggest off-target effects?

  • Answer : Employ chemical proteomics (e.g., affinity chromatography with a biotinylated analog) to capture interacting proteins. Validate hits via CETSA (Cellular Thermal Shift Assay) and CRISPR-Cas9 knockout screens. Use a null analogue (e.g., bromophenyl → phenyl substitution) to distinguish target-specific effects .

Q. What methodological framework is recommended for establishing structure-activity relationships (SAR) in this chemical series?

  • Answer : Apply multi-parameter optimization (MPO) with descriptors such as logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Use Bayesian models to prioritize analogs balancing potency and solubility. Validate predictions via parallel synthesis of a 10-member focused library .

Methodological Guidance for Data Interpretation

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability in IC₅₀ measurements. For outliers, re-test under standardized conditions (fixed cell passage number, serum-free media) .
  • Theoretical Alignment : Anchor mechanistic hypotheses to established frameworks (e.g., frontier molecular orbital theory for reactivity predictions) to avoid ad hoc interpretations .

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